![molecular formula C12H9ClN2O2 B1614130 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride CAS No. 921938-96-7](/img/structure/B1614130.png)
4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride
Overview
Description
“4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C12H9ClN2O2 . It has a molecular weight of 248.67 g/mol . The compound is often used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride” can be represented by the SMILES stringCC1=CN=CC(OC2=CC=C(C=C2)C(Cl)=O)=N1
. This indicates that the compound contains a benzoyl chloride group attached to a methylpyrazin group via an oxygen atom . Physical And Chemical Properties Analysis
“4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride” is a solid compound . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics to identify and quantify proteins in complex biological samples. It can act as a derivatization agent for proteins or peptides, enhancing their detection and analysis via mass spectrometry .
Organic Synthesis
In organic chemistry, it serves as an intermediate for synthesizing various organic compounds. Its reactive chloride group allows it to couple with a range of nucleophiles, creating new carbon-nitrogen bonds essential for building complex molecules .
Pharmaceutical Development
Researchers use this chloride in the development of new pharmaceuticals. It can be employed to modify the properties of drug candidates, such as improving their solubility or pharmacokinetic profiles .
Material Science
The compound finds applications in material science, particularly in the synthesis of novel polymers. Its ability to react with various monomers can lead to the creation of materials with unique properties like enhanced durability or conductivity .
Agrochemical Research
It’s used in the synthesis of agrochemicals. By reacting with other compounds, it can form products that serve as potent pesticides or herbicides, contributing to increased agricultural productivity .
Bioconjugation Techniques
In biochemistry, it’s applied in bioconjugation techniques to attach biomolecules to various surfaces or to each other. This is crucial for developing diagnostic tools or targeted drug delivery systems .
Analytical Chemistry
This benzoyl chloride derivative is used in analytical chemistry as a reagent for chemical assays. It can react with specific functional groups in analytes, leading to measurable changes that facilitate their quantification .
Environmental Science
Lastly, it’s instrumental in environmental science research. It can be part of assays designed to detect and measure pollutants or be used in the synthesis of compounds that help in environmental remediation efforts .
Safety and Hazards
properties
IUPAC Name |
4-(6-methylpyrazin-2-yl)oxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-8-6-14-7-11(15-8)17-10-4-2-9(3-5-10)12(13)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYASQNSEYDOEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640392 | |
Record name | 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
921938-96-7 | |
Record name | 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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